![molecular formula C11H18N2O B15236235 3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL](/img/structure/B15236235.png)
3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL is a chemical compound with the molecular formula C11H18N2O. It is known for its unique structure, which includes an amino group, a dimethylamino group, and a phenyl ring. This compound is often used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the amino and dimethylamino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride
- (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-chromen-2-one
Uniqueness
3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3 |
Clé InChI |
KBQFPVDQHQRZGX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)
![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)
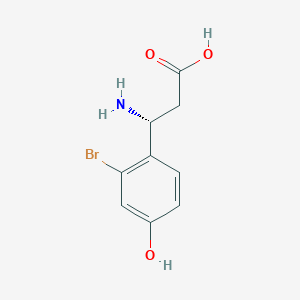
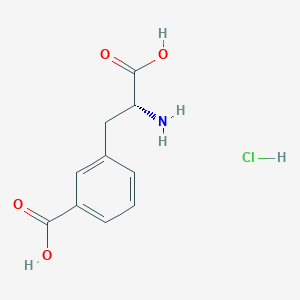

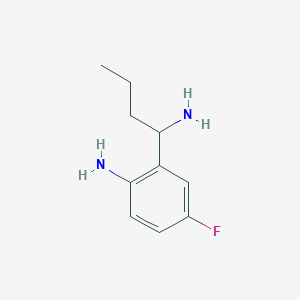
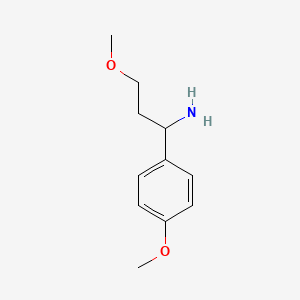
![Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B15236196.png)

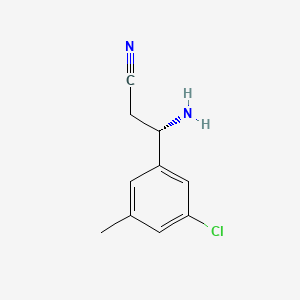
![Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B15236225.png)
![(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15236230.png)
![6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236232.png)

